XLogP3-AA Lipophilicity Comparison: tert-Butyl Ester vs. Free Acid, Methyl Ester, and Ethyl Ester
The computed XLogP3-AA value for (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester is 1.8, substantially higher than that of the free acid (0.5), the methyl ester (0.8), and the ethyl ester (1.2) [1][2][3][4]. This logP increment of +1.3 over the free acid represents an approximately 20-fold increase in theoretical octanol-water partition coefficient. Among the four in-class analogs, the tert-butyl ester is the only variant exceeding the logP threshold of ~1.4 often associated with improved passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed by PubChem 2025.04.14 release) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (CID 66707418) |
| Comparator Or Baseline | Free acid: 0.5 (CID 2146178); Methyl ester: 0.8 (CID 7131483); Ethyl ester: 1.2 (CID 16394806) |
| Quantified Difference | Δ = +1.3 vs. free acid; Δ = +1.0 vs. methyl ester; Δ = +0.6 vs. ethyl ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based phenotypic assays; selecting a less lipophilic analog may lead to false-negative results in permeability-limited screening campaigns.
- [1] PubChem. (2026). tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. PubChem CID 66707418. Computed Properties: XLogP3-AA = 1.8. View Source
- [2] PubChem. (2026). 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid. PubChem CID 2146178. Computed Properties: XLogP3-AA = 0.5. View Source
- [3] PubChem. (2026). Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. PubChem CID 7131483. Computed Properties: XLogP3-AA = 0.8. View Source
- [4] PubChem. (2026). Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. PubChem CID 16394806. Computed Properties: XLogP3-AA = 1.2. View Source
